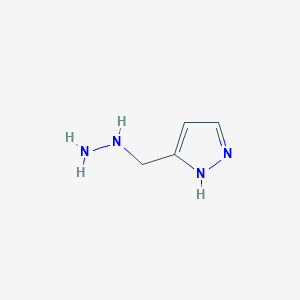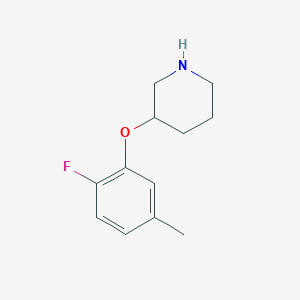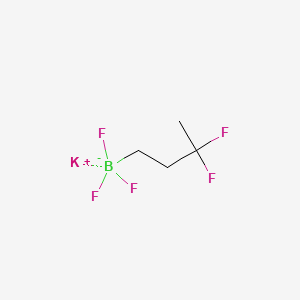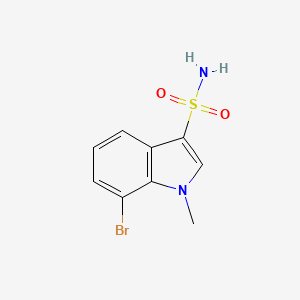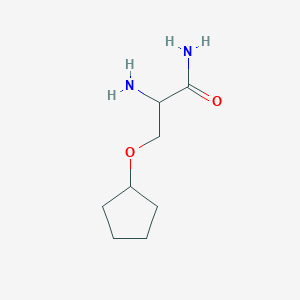![molecular formula C6H9NO2 B13567592 6-Hydroxy-1-azaspiro[3.3]heptan-2-one CAS No. 2803863-10-5](/img/structure/B13567592.png)
6-Hydroxy-1-azaspiro[3.3]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-1-azaspiro[3.3]heptan-2-one is a spirocyclic compound that features a unique structural motif. This compound is part of the azaspiro family, which is known for its diverse applications in medicinal chemistry and drug discovery. The spirocyclic structure imparts significant rigidity and three-dimensionality, making it an attractive scaffold for the development of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1-azaspiro[3.3]heptan-2-one typically involves a multi-step process. One common method is the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring . Another approach involves the use of photochemical reactions to engage triplet excited states in intermolecular coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for the efficient and consistent production of the compound. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1-azaspiro[3.3]heptan-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the spirocyclic core, such as ketones, alcohols, and substituted amines. These products can be further functionalized to create a wide range of bioactive molecules.
Scientific Research Applications
6-Hydroxy-1-azaspiro[3.3]heptan-2-one has numerous applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Medicine: It is explored as a potential scaffold for the development of new pharmaceuticals, particularly in the areas of pain management and neuroprotection.
Industry: The compound is utilized in the development of novel materials with unique mechanical and chemical properties
Mechanism of Action
The mechanism of action of 6-Hydroxy-1-azaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for precise binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and modulation of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
1-Azaspiro[3.3]heptane: Known for its use as a bioisostere of piperidine.
2-Oxa-1-azaspiro[3.3]heptane: Utilized in DNA-encoded library technology.
1-Oxa-2,6-diazaspiro[3.3]heptane: Explored as a potential bioisostere for piperazine.
Uniqueness
6-Hydroxy-1-azaspiro[3.3]heptan-2-one stands out due to its hydroxyl functional group, which provides additional sites for chemical modification and enhances its versatility in drug design. The presence of the hydroxyl group also influences its physicochemical properties, such as solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
2803863-10-5 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
6-hydroxy-1-azaspiro[3.3]heptan-2-one |
InChI |
InChI=1S/C6H9NO2/c8-4-1-6(2-4)3-5(9)7-6/h4,8H,1-3H2,(H,7,9) |
InChI Key |
KWTOOEAOKQXNIN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(=O)N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


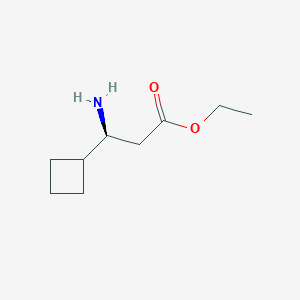
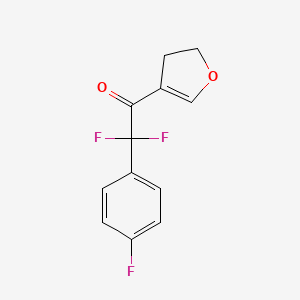
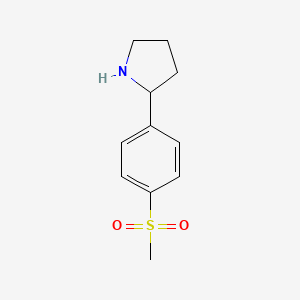


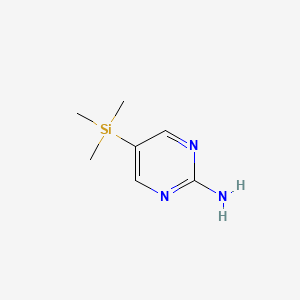
![1-[1-(4-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13567551.png)

